molecular formula C19H27N3O5 B12170740 Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12170740
M. Wt: 377.4 g/mol
InChI Key: YDMRSJBTLRYUPY-UHFFFAOYSA-N
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Description

Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its tert-butyl group, which is known for its steric hindrance and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with an appropriate amine and a coupling agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrrolidinone carbonyl group can produce alcohols .

Scientific Research Applications

Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the carbamate moiety can form hydrogen bonds with amino acid residues in the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions .

Properties

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-9-8-20-17(24)13-10-16(23)22(12-13)14-6-5-7-15(11-14)26-4/h5-7,11,13H,8-10,12H2,1-4H3,(H,20,24)(H,21,25)

InChI Key

YDMRSJBTLRYUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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